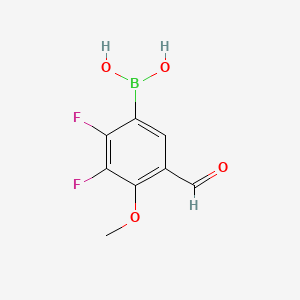
(2S)-2,7-diaminoheptanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of heptanoic acid, characterized by the presence of two amino groups at the 2nd and 7th positions, and it forms a dihydrochloride salt. This compound is known for its applications in biochemical research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,7-diaminoheptanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanoic acid.
Amination: The introduction of amino groups at the 2nd and 7th positions is achieved through a series of amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-2,7-diaminoheptanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.
科学的研究の応用
(2S)-2,7-diaminoheptanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2S)-2,7-diaminoheptanoic acid;dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
- DL-2,4-diaminobutyric acid;dihydrochloride
- L-2,4-diaminobutyric acid;dihydrochloride
Uniqueness
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to similar compounds provides different spatial configurations, leading to unique biochemical properties and applications.
特性
分子式 |
C7H18Cl2N2O2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
(2S)-2,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 |
InChIキー |
DZTTYYXCJJCKTJ-ILKKLZGPSA-N |
異性体SMILES |
C(CC[C@@H](C(=O)O)N)CCN.Cl.Cl |
正規SMILES |
C(CCC(C(=O)O)N)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


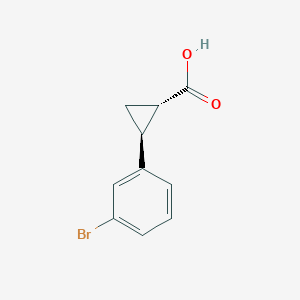
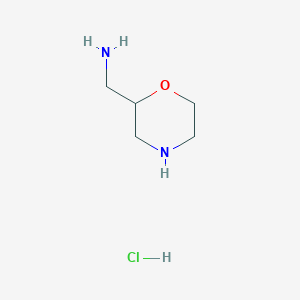

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
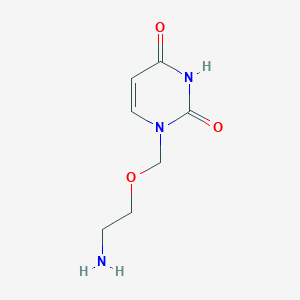
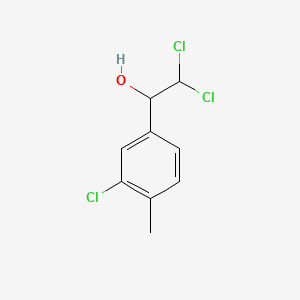
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
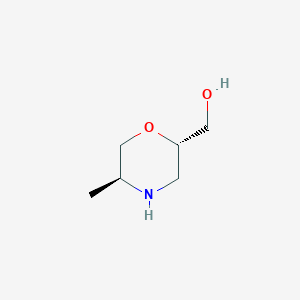
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
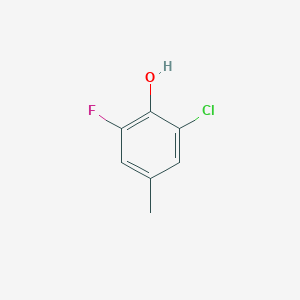
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
